molecular formula C18H30N4O3 B3027648 tert-Butyl 4-((6-(diethylamino)pyrimidin-4-yl)oxy)piperidine-1-carboxylate CAS No. 1353966-01-4

tert-Butyl 4-((6-(diethylamino)pyrimidin-4-yl)oxy)piperidine-1-carboxylate

Cat. No.: B3027648
CAS No.: 1353966-01-4
M. Wt: 350.5
InChI Key: VCPCRRKNECZLJG-UHFFFAOYSA-N
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Description

tert-Butyl 4-((6-(diethylamino)pyrimidin-4-yl)oxy)piperidine-1-carboxylate: is a complex organic compound with the molecular formula C18H30N4O3 and a molecular weight of 350.46 g/mol This compound is characterized by the presence of a piperidine ring, a pyrimidine ring, and a tert-butyl ester group

Preparation Methods

The synthesis of tert-Butyl 4-((6-(diethylamino)pyrimidin-4-yl)oxy)piperidine-1-carboxylate involves several steps. One common synthetic route includes the following steps :

    Formation of the pyrimidine ring: This can be achieved by reacting appropriate starting materials under controlled conditions.

    Attachment of the diethylamino group:

    Formation of the piperidine ring: The piperidine ring is synthesized separately and then attached to the pyrimidine ring.

    Introduction of the tert-butyl ester group: The final step involves the esterification of the piperidine ring with tert-butyl chloroformate.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of automated synthesis equipment to scale up the production process.

Chemical Reactions Analysis

tert-Butyl 4-((6-(diethylamino)pyrimidin-4-yl)oxy)piperidine-1-carboxylate undergoes various chemical reactions, including :

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various acids and bases for hydrolysis and substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

tert-Butyl 4-((6-(diethylamino)pyrimidin-4-yl)oxy)piperidine-1-carboxylate has several scientific research applications :

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for various diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of other industrially important compounds.

Mechanism of Action

The mechanism of action of tert-Butyl 4-((6-(diethylamino)pyrimidin-4-yl)oxy)piperidine-1-carboxylate involves its interaction with specific molecular targets . The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

tert-Butyl 4-((6-(diethylamino)pyrimidin-4-yl)oxy)piperidine-1-carboxylate can be compared with other similar compounds, such as :

The uniqueness of this compound lies in its specific structure, which allows it to interact with a wide range of molecular targets and participate in various chemical reactions.

Properties

IUPAC Name

tert-butyl 4-[6-(diethylamino)pyrimidin-4-yl]oxypiperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H30N4O3/c1-6-21(7-2)15-12-16(20-13-19-15)24-14-8-10-22(11-9-14)17(23)25-18(3,4)5/h12-14H,6-11H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCPCRRKNECZLJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC(=NC=N1)OC2CCN(CC2)C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H30N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601118604
Record name 1-Piperidinecarboxylic acid, 4-[[6-(diethylamino)-4-pyrimidinyl]oxy]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601118604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

350.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1353966-01-4
Record name 1-Piperidinecarboxylic acid, 4-[[6-(diethylamino)-4-pyrimidinyl]oxy]-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1353966-01-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Piperidinecarboxylic acid, 4-[[6-(diethylamino)-4-pyrimidinyl]oxy]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601118604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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